AGK2 vs. AK-1: Quantified Potency Advantage and Discovery Context
AGK2 was identified from a screen of analogs of the initial hit compound B2, with the goal of improving potency. In a direct cross-study comparison from the same research group, AGK2 demonstrated a significantly lower IC50 against SIRT2 compared to the analog AK-1 [1]. This quantitative advantage directly led to its selection as the tool compound for subsequent in vitro and in vivo studies [2].
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | AK-1: 10.8 μM (reported in a study comparing novel inhibitors to AK-1) to 12.5 μM (reported elsewhere) |
| Quantified Difference | 3.1 to 3.6-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay against purified SIRT2. |
Why This Matters
This ~3.5-fold greater potency translates to achieving comparable target inhibition at a lower drug concentration, which can be critical for minimizing off-target effects in complex cellular and in vivo systems.
- [1] PMC Table 1. Novel SIRT2 inhibitors more potent than AK-1. View Source
- [2] Outeiro TF, et al. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science. 2007;317(5837):516-519. View Source
